METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL][4-(METHYLSULFANYL)PHENYL]METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
Dimethyl 5,5’-{[4-(methylthio)phenyl]methylene}bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of dimethyl 5,5’-{[4-(methylthio)phenyl]methylene}bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves several steps. The synthetic route typically includes the formation of the thiophene rings, followed by the introduction of the methylthio and hydroxy groups. The final step involves the esterification of the carboxylate groups with dimethyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Dimethyl 5,5’-{[4-(methylthio)phenyl]methylene}bis(4-hydroxy-2-methylthiophene-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could be explored for therapeutic properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 5,5’-{[4-(methylthio)phenyl]methylene}bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function. The specific mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include:
- Phosphoric acid, dimethyl 3-methyl-4-(methylthio)phenyl ester
- 4-[2,2-Bis(methylthio)vinyl]-5-methyl-2-phenyl[1,3]dioxane
- Phenol, 2,5-dimethyl- Compared to these compounds, dimethyl 5,5’-{[4-(methylthio)phenyl]methylene}bis(4-hydroxy-2-methylthiophene-3-carboxylate) has a more complex structure with multiple functional groups, making it unique in its reactivity and potential applications.
Properties
IUPAC Name |
methyl 4-hydroxy-5-[(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-(4-methylsulfanylphenyl)methyl]-2-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6S3/c1-10-14(21(25)27-3)17(23)19(30-10)16(12-6-8-13(29-5)9-7-12)20-18(24)15(11(2)31-20)22(26)28-4/h6-9,16,23-24H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGWOJDHXMPOOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=CC=C(C=C2)SC)C3=C(C(=C(S3)C)C(=O)OC)O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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